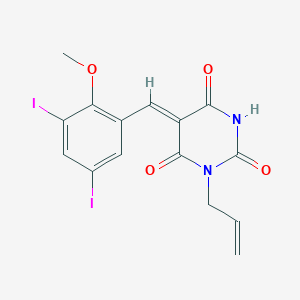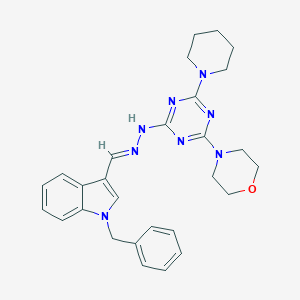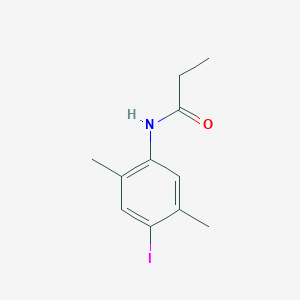
1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound has the ability to interact with biological systems by inhibiting the activity of certain enzymes and proteins. This interaction leads to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure and its ability to interact with biological systems. This makes it a promising candidate for further research in various fields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in the development of new anticancer agents based on the chemical structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, studies are needed to determine the potential toxicity of this compound and its safety for use in various applications.
Synthesemethoden
The synthesis of 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps. The first step involves the reaction of 3,5-diiodo-2-methoxybenzaldehyde with ethyl acetoacetate to form 5-(3,5-diiodo-2-methoxybenzylidene)rhodanine. The second step involves the reaction of the previous compound with allyl bromide to form 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)rhodanine. Finally, the third step involves the oxidation of the previous compound to form 1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Wissenschaftliche Forschungsanwendungen
1-Allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicine, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, making it a promising candidate for further research.
Eigenschaften
Produktname |
1-allyl-5-(3,5-diiodo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione |
|---|---|
Molekularformel |
C15H12I2N2O4 |
Molekulargewicht |
538.07 g/mol |
IUPAC-Name |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12I2N2O4/c1-3-4-19-14(21)10(13(20)18-15(19)22)6-8-5-9(16)7-11(17)12(8)23-2/h3,5-7H,1,4H2,2H3,(H,18,20,22)/b10-6- |
InChI-Schlüssel |
IRDDFRDTAGGAMZ-POHAHGRESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1I)I)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C |
SMILES |
COC1=C(C=C(C=C1C=C2C(=O)NC(=O)N(C2=O)CC=C)I)I |
Kanonische SMILES |
COC1=C(C=C(C=C1I)I)C=C2C(=O)NC(=O)N(C2=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)
![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)
